molecular formula C15H15NO3S B2848556 2-(Benzylamino)-2-oxoethyl 3-methylthiophene-2-carboxylate CAS No. 438032-74-7

2-(Benzylamino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Cat. No.: B2848556
CAS No.: 438032-74-7
M. Wt: 289.35
InChI Key: OVTHDLABAJKAAQ-UHFFFAOYSA-N
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Description

2-(Benzylamino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-2-oxoethyl 3-methylthiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of benzylamine with ethyl 3-methylthiophene-2-carboxylate in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are some of the common methods used in the industrial production of thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-2-oxoethyl 3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzylamino)-2-oxoethyl 3-methylthiophene-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylamino)-2-oxoethyl thiophene-2-carboxylate
  • 2-(Benzylamino)-2-oxoethyl 4-methylthiophene-2-carboxylate
  • 2-(Benzylamino)-2-oxoethyl 3-ethylthiophene-2-carboxylate

Uniqueness

2-(Benzylamino)-2-oxoethyl 3-methylthiophene-2-carboxylate is unique due to the presence of the 3-methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

[2-(benzylamino)-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-11-7-8-20-14(11)15(18)19-10-13(17)16-9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTHDLABAJKAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201322865
Record name [2-(benzylamino)-2-oxoethyl] 3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268277
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

438032-74-7
Record name [2-(benzylamino)-2-oxoethyl] 3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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